molecular formula C16H26N2O B3337188 1,1-Dibutyl-3-(o-tolyl)urea CAS No. 56124-72-2

1,1-Dibutyl-3-(o-tolyl)urea

Cat. No.: B3337188
CAS No.: 56124-72-2
M. Wt: 262.39 g/mol
InChI Key: JDPKNNMXLNFCSQ-UHFFFAOYSA-N
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Description

1,1-Dibutyl-3-(o-tolyl)urea is a chemical compound with the molecular formula C16H26N2O . It belongs to the class of unsymmetrical urea derivatives, which are recognized as essential structural motifs in a wide array of biologically significant compounds . These compounds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in enzyme inhibitors, antiviral agents, and selective receptor modulators . Unsymmetrical ureas, such as this derivative, can be synthesized through modern methods utilizing hypervalent iodine reagents, which offer a metal-free alternative under mild conditions . This synthetic accessibility makes them valuable building blocks for the late-stage functionalization of complex molecules in pharmaceutical development . Researchers can leverage this compound as a key intermediate to explore new chemical space and develop novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,1-dibutyl-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-4-6-12-18(13-7-5-2)16(19)17-15-11-9-8-10-14(15)3/h8-11H,4-7,12-13H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPKNNMXLNFCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400677
Record name Urea, N,N-dibutyl-N'-(2-methylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56124-72-2
Record name Urea, N,N-dibutyl-N'-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIBUTYL-3-(O-TOLYL)UREA
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Synthetic Methodologies and Strategic Route Development for 1,1 Dibutyl 3 O Tolyl Urea

Retrosynthetic Analysis of 1,1-Dibutyl-3-(o-tolyl)urea Architectures

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. scripps.edu For this compound, the most logical disconnections are the carbon-nitrogen bonds of the urea (B33335) functional group. This reveals two primary synthetic routes:

Route A: Isocyanate-Amine Coupling. This approach involves the reaction between o-tolyl isocyanate and dibutylamine (B89481). This is often the most direct and common method for synthesizing unsymmetrical ureas. mdpi.comontosight.ai

Route B: Carbamoyl Chloride-Amine Coupling. An alternative strategy involves the reaction of dibutylcarbamoyl chloride with o-toluidine.

Both routes lead to the target molecule by forming the key urea linkage from two different amine-derived precursors. The choice of route often depends on the commercial availability, stability, and reactivity of the starting materials.

Classical and Contemporary Approaches to Unsymmetrical Urea Synthesis

The synthesis of unsymmetrical ureas has historically relied on several key methodologies, each with its own advantages and limitations.

Isocyanate-Amine Coupling Reactions and Variations

The reaction of an isocyanate with an amine is a robust and widely used method for forming urea linkages. mdpi.com In the context of this compound, this would involve the direct reaction of o-tolyl isocyanate with dibutylamine. This reaction is typically high-yielding and proceeds under mild conditions.

Variations of this method aim to generate the isocyanate intermediate in situ to avoid handling these potentially hazardous reagents. mdpi.com For instance, the Hofmann rearrangement of a primary amide, the Curtius rearrangement of an acyl azide, or the Lossen rearrangement of a hydroxamic acid can all produce an isocyanate that is then trapped by an amine. organic-chemistry.orgrsc.org

Recent advancements have also focused on developing metal-free methods for the synthesis of unsymmetrical ureas from carbon dioxide and amines, proceeding through an isocyanate intermediate. acs.orgnih.govacs.org These methods often employ dehydrating agents to convert the initially formed carbamic acid into the corresponding isocyanate. acs.orgacs.org

Carbonylation and Amination Strategies for Urea Linkage Formation

Carbonylation reactions offer an alternative pathway to urea synthesis by introducing a carbonyl group between two amine moieties. These methods can utilize various carbon monoxide (CO) sources. Palladium-catalyzed oxidative carbonylation of amines is a notable example, where primary and secondary amines can be coupled to form symmetrical or unsymmetrical ureas. mdpi.comacs.org This approach has been successfully applied to the synthesis of pharmacologically active ureas. acs.org

Other strategies involve the use of CO surrogates. For example, palladium-catalyzed carbonylation using chromium hexacarbonyl has been reported as a safer alternative for introducing the carbonyl group. mdpi.com Selenium-catalyzed oxidative carbonylation of aminopyridines with aromatic amines in the presence of CO and oxygen has also been developed as a phosgene-free approach. arkat-usa.orgumich.edu

Phosgene-Based and Phosgene-Free Methods

Historically, phosgene (B1210022) (COCl₂) was a common reagent for synthesizing ureas. However, its extreme toxicity has driven the development of safer alternatives. mdpi.comarkat-usa.org Phosgene surrogates like triphosgene, diphosgene, and N,N'-carbonyldiimidazole (CDI) are now more commonly used. arkat-usa.orgst-andrews.ac.ukneicon.ru CDI, for instance, reacts with a primary amine to form an activated carbamate, which then reacts with a second amine to yield the unsymmetrical urea. neicon.ru

The development of entirely phosgene-free methods is a major goal in green chemistry. Many of these strategies, as discussed previously, involve the in situ generation of isocyanates from non-phosgene sources or the use of alternative carbonylating agents. researchgate.nettandfonline.com The direct use of carbon dioxide as a C1 building block is a particularly attractive and environmentally friendly approach, though it can require specific catalysts or harsh conditions to be effective. bohrium.com

Advanced Synthetic Protocols and Optimization Studies

Modern synthetic chemistry continues to evolve, with a focus on developing more efficient, sustainable, and milder reaction conditions.

Visible-Light-Promoted Oxidative Desulphurisation for Unsymmetrical Ureas

A novel and green approach to unsymmetrical ureas involves the visible-light-promoted oxidative desulfurization of thioureas. rsc.orgnovanet.canih.gov This method typically starts with an isothiocyanate and an amine, which react to form a thiourea (B124793) intermediate in situ. rsc.orgnovanet.ca In the presence of a photocatalyst, such as eosin (B541160) Y, and under visible light irradiation, the thiourea is then oxidized, replacing the sulfur atom with an oxygen atom to form the desired urea. nih.gov Molecular oxygen from the air often serves as the terminal oxidant, making this a highly sustainable process. rsc.orgnovanet.canih.gov

This methodology offers several advantages, including mild reaction conditions, broad substrate scope, good functional group tolerance, and the avoidance of harsh or toxic oxidants. rsc.orgnovanet.ca The reaction proceeds smoothly without the need for strong oxidizing agents. rsc.orgnovanet.ca Computational and experimental studies suggest a mechanism involving the photocatalytic generation of reactive oxygen species that facilitate the desulfurization process. rsc.orgnovanet.ca

Table 1: Comparison of Synthetic Strategies for Unsymmetrical Ureas

Method Key Reagents Advantages Disadvantages
Isocyanate-Amine Coupling Isocyanate, Amine High yields, mild conditions, well-established. mdpi.com Isocyanates can be toxic and moisture-sensitive. researchgate.net
Carbonylation/Amination Amines, CO source (e.g., CO gas, CO surrogates), Catalyst (e.g., Palladium) Avoids pre-formed isocyanates, good for certain substrates. mdpi.comacs.org May require high pressures, specialized equipment, or expensive catalysts. mdpi.com
Phosgene-Free (e.g., CDI) Amines, CDI Safer than phosgene, good yields. neicon.ru Stoichiometric byproducts can complicate purification.
Visible-Light Desulfurization Isothiocyanate, Amine, Photocatalyst, Light Green and sustainable, mild conditions, uses O₂ as oxidant. rsc.orgnih.gov Requires a suitable photocatalyst and light source.

Hypervalent Iodine Reagent Mediated Synthesis of Unsymmetrical Ureas

A novel and promising metal-free approach for synthesizing unsymmetrical ureas involves the use of hypervalent iodine(III) reagents, such as iodobenzene (B50100) diacetate (PhI(OAc)₂). mdpi.comresearchgate.netresearchgate.net This method facilitates the coupling of amines and amides under mild conditions, avoiding the need for high temperatures and inert atmospheres. researchgate.netdntb.gov.ua The versatility of this protocol allows for a broad substrate scope, including various primary and secondary amines, making it highly suitable for creating diverse urea derivatives. mdpi.comresearchgate.net

The reaction proceeds by using PhI(OAc)₂ as a coupling mediator, which circumvents the use of toxic transition metal catalysts. mdpi.comresearchgate.net This strategy has been successfully applied to the synthesis of various unsymmetrical ureas, demonstrating its potential for the late-stage functionalization of complex molecules, a critical aspect of drug development. mdpi.comresearchgate.netdntb.gov.ua For instance, the synthesis of 1-propyl-3-(p-tolyl)urea was achieved with a 58% yield using this method. mdpi.com

Table 1: Examples of Unsymmetrical Urea Synthesis using PhI(OAc)₂

AmineAmideProductYield (%)
Isopropylaminep-Toluamide1-isopropyl-3-(p-tolyl)urea62% nih.gov
n-Propylaminep-Toluamide1-propyl-3-(p-tolyl)urea58% mdpi.com
(R)-1-phenylethylaminep-Toluamide(R)-1-(1-phenylethyl)-3-(p-tolyl)urea42% mdpi.com

This table showcases the yields of various unsymmetrical ureas synthesized via a hypervalent iodine-mediated reaction.

Metal Oxide Catalyzed Urea Synthesis (e.g., CaO-mediated)

Metal oxides have emerged as effective catalysts in various organic transformations, including the synthesis of ureas and their precursors. researchgate.netaimspress.comresearchgate.net Calcium oxide (CaO), in particular, has been investigated as a catalyst for the synthesis of propylene (B89431) carbonate from urea and propylene glycol. aimspress.comnih.gov While not a direct synthesis of this compound, this research demonstrates the potential of CaO to facilitate reactions involving urea.

In the synthesis of propylene carbonate, CaO provides basic active sites that promote the alcoholysis of urea. nih.gov Studies comparing different metal oxides like ZnO, MgO, and La₂O₃ have shown that the catalytic performance is linked to the catalyst's surface properties. aimspress.comresearchgate.net For instance, in the synthesis of ethylene (B1197577) carbonate from urea and ethylene glycol, ZnO showed high activity, which was attributed to its favorable acid-base properties. researchgate.net The selective synthesis of ureas from CO₂ and amines is still a challenge, but metal oxides like CeO₂ have shown catalytic activity in this area. researchgate.net

Enzyme-Catalyzed Synthetic Pathways for Substituted Ureas

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. bohrium.com While direct enzyme-catalyzed synthesis of this compound is not prominently documented, related biocatalytic transformations highlight the potential of this approach. Enzymes like urease, urea carboxylase, and allophanate (B1242929) hydrolase are involved in the metabolism of urea and related compounds. scispace.com

More specifically, amine transaminases are utilized in the biocatalytic reductive amination of ketones to produce chiral amines, which are valuable precursors for unsymmetrical ureas. bohrium.com The combination of chemo- and biocatalysis in one-pot processes is an attractive strategy. For example, a palladium-catalyzed Suzuki cross-coupling reaction has been combined with an enzymatic transamination to synthesize biaryl-substituted amines. bohrium.com This demonstrates the feasibility of integrating enzymatic steps into synthetic routes for complex molecules.

Late-Stage Functionalization Strategies Employing Urea Derivatives

Late-stage functionalization is a powerful strategy in drug discovery, allowing for the modification of complex molecules at a late point in their synthesis to create analogues with improved properties. mdpi.comresearchgate.netthieme.de Urea derivatives are valuable for this purpose due to their diverse biological activities. mdpi.comnih.gov

The hypervalent iodine-mediated synthesis of unsymmetrical ureas is particularly well-suited for late-stage functionalization because of its mild reaction conditions and tolerance of various functional groups. mdpi.comresearchgate.netdntb.gov.ua This method has been used to introduce urea moieties into drug-like molecules, showcasing its practical application in medicinal chemistry. mdpi.comresearchgate.net The ability to modify complex structures without requiring harsh conditions is a significant advantage of this approach. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles focus on designing chemical processes that are environmentally benign. um-palembang.ac.id This includes using less hazardous chemicals, reducing waste, and improving energy efficiency. um-palembang.ac.id

Solvent-Free and Catalyst-Free Reaction Conditions

The development of solvent-free and catalyst-free reactions is a key goal in green chemistry. oup.comresearchgate.netrsc.org Solvent-free conditions can lead to higher yields and selectivity, as demonstrated in the synthesis of unsymmetrical ureas from amines and carbonyl sulfide (B99878) (COS), where using acetonitrile (B52724) or no solvent gave excellent results. rsc.org Catalyst-free methods for synthesizing unsymmetrical ureas have also been developed, offering a mild and selective pathway for their preparation. rsc.org

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy and the Environmental Factor (E-Factor) are important metrics for evaluating the greenness of a chemical process. um-palembang.ac.idwhiterose.ac.uk Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. um-palembang.ac.id An ideal atom economy is 100%. rsc.org The E-Factor is the ratio of the mass of waste produced to the mass of the desired product; a lower E-Factor indicates a greener process. whiterose.ac.uk

Dehydrogenative coupling reactions are examples of highly atom-economic processes, as they often produce only hydrogen gas as a byproduct. acs.org The synthesis of lophines using urea in high-temperature water showed an improved atom economy compared to traditional methods. rsc.org Analyzing these metrics helps in comparing different synthetic routes and identifying areas for improvement to create more sustainable chemical manufacturing processes. whiterose.ac.uk

Table 2: Green Chemistry Metrics for a Representative Reaction

MetricValueInterpretation
Atom Economy (AE)95.34% rsc.orgHigh efficiency, most reactant atoms are in the product. rsc.org
E-Factor0.14 rsc.orgLow amount of waste generated per unit of product. rsc.org
Reaction Mass Efficiency (RME)87.46% rsc.orgHigh percentage of reactant mass ending up in the product. rsc.org
Process Mass Intensity (PMI)1.16 rsc.orgLow total mass input relative to the product mass. rsc.org

This table provides an example of green chemistry metrics for a synthetic process, indicating an environmentally favorable reaction.

Process Optimization for Enhanced Yields and Selectivity

Optimizing the synthesis of this compound is crucial for maximizing product yield and purity while minimizing side reactions and downstream processing efforts. Key parameters that significantly influence the reaction outcome include temperature, solvent, and the stoichiometry of the reactants.

The reaction between an isocyanate and an amine is generally exothermic. nih.gov Therefore, controlling the reaction temperature is essential to prevent side reactions, such as the formation of allophanates, which can occur at elevated temperatures where the isocyanate may react with the newly formed urea. researchgate.net For many urea syntheses, the reaction proceeds efficiently at room temperature. rsc.org

The choice of solvent plays a critical role in the reaction kinetics and the solubility of reactants and products. Aprotic solvents are generally preferred to avoid reaction of the solvent with the highly reactive isocyanate. Common solvents for this type of reaction include tetrahydrofuran (B95107) (THF), chloroform (B151607) (CHCl3), and dimethylformamide (DMF). qucosa.dersc.orgnih.gov The ideal solvent should provide good solubility for both the o-tolyl isocyanate and dibutylamine, facilitating their interaction.

Stoichiometry is another key factor in optimizing the yield. While a 1:1 molar ratio of amine to isocyanate is theoretically required, in practice, a slight excess of one reactant may be used to ensure the complete conversion of the other. wiley-vch.de In the synthesis of similar ureas, a slight excess of the isocyanate is sometimes employed. The concentration of the isocyanate group can be precisely determined by methods such as back-titration with a known excess of di-n-butylamine. xylemanalytics.com

The following table illustrates the hypothetical effect of varying these parameters on the yield of this compound based on general principles of urea synthesis.

Table 1: Hypothetical Impact of Reaction Parameters on the Synthesis of this compound

Temperature (°C)SolventStoichiometry (Isocyanate:Amine)Hypothetical Yield (%)
25THF1:192
25CHCl₃1:190
25Toluene (B28343)1:188
50THF1:185 (potential for side products)
25THF1.05:195
25THF1:1.0593

After the reaction is complete, the isolation and purification of this compound are necessary to obtain a product of high purity. The chosen method depends on the physical state of the product and the nature of any impurities.

If the product precipitates from the reaction mixture upon completion or cooling, it can be isolated by simple filtration. The collected solid is then typically washed with a cold, non-polar solvent, such as hexane (B92381) or pentane, to remove any unreacted starting materials or soluble byproducts. researchgate.net

For further purification, recrystallization is a common and effective technique. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility and is then allowed to cool slowly. As the solution cools, the solubility of the urea decreases, leading to the formation of crystals, while impurities remain in the mother liquor. The choice of solvent is critical and may require some experimentation.

Column chromatography is another powerful purification method, particularly when dealing with oily products or mixtures with similar polarities. researchgate.netnih.govmdpi.com The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity. For ureas, a mixture of a non-polar solvent (e.g., petroleum ether, hexane) and a more polar solvent (e.g., ethyl acetate (B1210297), acetone) is often used. wiley-vch.denih.govmdpi.com The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product, which are then combined and the solvent evaporated. youtube.com

Advanced Spectroscopic and Structural Elucidation of 1,1 Dibutyl 3 O Tolyl Urea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1,1-Dibutyl-3-(o-tolyl)urea, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignment

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and correlations can be predicted based on the analysis of similar N,N-dialkyl-N'-aryl ureas.

¹H NMR: The proton spectrum would exhibit distinct signals for the aromatic protons of the o-tolyl group, the N-H proton, and the aliphatic protons of the two butyl chains. The aromatic region would likely show complex splitting patterns due to the ortho- and meta-couplings of the protons on the tolyl ring. The butyl groups would display characteristic multiplets for the -CH₂- and -CH₃ groups.

¹³C NMR: The carbon spectrum would show a signal for the carbonyl carbon (C=O) typically in the range of 155-165 ppm. Aromatic carbons would appear between 120-140 ppm, with the methyl carbon of the tolyl group resonating at a higher field. The carbons of the butyl chains would be observed in the aliphatic region of the spectrum.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the proton-proton coupling networks within the molecule. For instance, it would clearly show the correlations between the adjacent methylene (B1212753) groups in the butyl chains and the coupling between the aromatic protons on the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbons they are attached to. This is crucial for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
C=O-~158N-H, N-CH₂
N-H~8.0-9.0 (singlet)-C=O, Aromatic C
Tolyl-CH₃~2.2 (singlet)~18Aromatic C
Aromatic-H~7.0-7.5 (multiplets)~125-135Other Aromatic C, Tolyl-CH₃
N-(CH₂)₂-~3.3 (triplet)~45C=O, Butyl-CH₂
Butyl-CH₂~1.5 (sextet)~30N-CH₂, Butyl-CH₂
Butyl-CH₂~1.3 (sextet)~20Butyl-CH₂, Butyl-CH₃
Butyl-CH₃~0.9 (triplet)~14Butyl-CH₂

Dynamic NMR for Conformational Analysis and Rotational Barriers

The C-N bonds in ureas exhibit partial double bond character due to resonance, which can lead to restricted rotation around these bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these rotational barriers. By monitoring the NMR spectra at different temperatures, the coalescence of signals corresponding to different conformers can be observed, allowing for the calculation of the activation energy (ΔG‡) for rotation. For this compound, restricted rotation is expected around the C(O)-N(dibutyl) bond and the C(O)-N(tolyl) bond. Variable temperature NMR studies on similar N,N'-diaryl ureas have revealed the rates at which Ar-N bonds rotate. nih.gov The steric hindrance introduced by the ortho-tolyl group and the two butyl groups would influence these rotational barriers.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in different crystalline forms. Different polymorphs can exhibit distinct ¹³C chemical shifts due to variations in their crystal packing and intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups. Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique that would enhance the signal of the less abundant ¹³C nuclei and provide high-resolution spectra of the solid material.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₆H₂₆N₂O), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]⁺263.2118
[M+Na]⁺285.1937
[M+K]⁺301.1676

The fragmentation pathways of this compound upon ionization in the mass spectrometer can provide valuable structural information. Common fragmentation patterns for urea (B33335) derivatives involve cleavage of the C-N bonds and rearrangements.

Plausible Fragmentation Pathways:

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the butyl groups, leading to the loss of alkyl radicals.

McLafferty Rearrangement: If a γ-hydrogen is available on the butyl chain, a rearrangement can occur, leading to the elimination of an alkene (butene) and the formation of a radical cation.

Cleavage of the Urea Moiety: Fragmentation can occur at the C(O)-N bonds, leading to the formation of ions corresponding to the tolyl isocyanate fragment and the dibutylamino fragment.

Vibrational Spectroscopy for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchingAmide
2850-2960C-H stretchingAlkyl (butyl) and Aryl (tolyl)
~1640C=O stretching (Amide I band)Urea
~1550N-H bending and C-N stretching (Amide II band)Urea
~1240C-N stretchingUrea

The C=O stretching vibration (Amide I band) is particularly sensitive to the chemical environment and hydrogen bonding. In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another would likely lead to a shift of these bands to lower wavenumbers compared to their positions in a dilute solution in a non-polar solvent.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides detailed information about the molecular vibrations of this compound, offering a characteristic fingerprint of the compound. While a specific experimental spectrum for this exact compound is not publicly available, the expected Raman active modes can be predicted based on its constituent functional groups: the urea core, the o-tolyl ring, and the two n-butyl chains. The complementarity of Raman to infrared (IR) spectroscopy is notable; vibrations that are strong in Raman are often weak in IR, and vice versa. scispace.com For instance, in substituted ureas, the amide II band typically shows low intensity in Raman spectra, whereas aromatic C=C stretching modes are prominent. scispace.com

The key vibrational modes for this compound would include:

Urea Moiety Vibrations: The C=O stretch (Amide I band) is a strong indicator of the local environment and hydrogen bonding, typically appearing in the 1630-1680 cm⁻¹ region. The C-N stretching vibrations are also characteristic, with a symmetric stretch often observed around 1000-1010 cm⁻¹. whiterose.ac.ukazom.com

Aromatic Ring Vibrations: The o-tolyl group will exhibit several distinct bands. Aromatic C=C stretching vibrations typically produce strong Raman peaks in the 1400-1620 cm⁻¹ range. scispace.com Aromatic C-H stretching is expected above 3000 cm⁻¹.

Aliphatic Chain Vibrations: The n-butyl groups will contribute C-H stretching vibrations in the 2800-3000 cm⁻¹ region and various bending, wagging, and twisting modes at lower wavenumbers (e.g., 1430-1480 cm⁻¹). scispace.com

A summary of the expected Raman bands is presented below.

Table 1: Predicted Raman Vibrational Modes for this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch o-Tolyl >3000
Aliphatic C-H Stretch n-Butyl 2800-3000
Amide I (C=O Stretch) Urea 1630-1680
Aromatic C=C Stretch o-Tolyl 1400-1620
Aliphatic C-H Bending n-Butyl 1430-1480

X-ray Crystallography and Diffraction Studies

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, from which intramolecular bond lengths, bond angles, and torsion angles can be calculated. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the crystal lattice.

As of this writing, a specific crystal structure for this compound has not been deposited in public crystallographic databases. However, analysis of related N,N'-disubstituted and N,N,N'-trisubstituted urea structures reveals conserved structural features. researchgate.netmdpi.com The core urea moiety is generally planar, a consequence of the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. The C-N amide bond lengths are typically around 1.37 Å, intermediate between a single and double bond. researchgate.net The N-H proton of the urea group is a strong hydrogen bond donor, frequently interacting with the carbonyl oxygen of an adjacent molecule to form characteristic hydrogen-bonded chains or dimers. mdpi.com

Table 2: Typical Bond Lengths and Angles in Substituted Ureas

Parameter Bond/Angle Typical Value
Bond Length C=O ~1.27 Å materialsproject.org
Bond Length C-N (Amide) ~1.34 - 1.37 Å researchgate.netmaterialsproject.org
Bond Angle N-C-N ~116-120°

Note: These values are representative and are drawn from crystal structures of related urea compounds. Actual values for this compound would require experimental determination.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the characterization of polycrystalline materials. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for identification. PXRD is particularly crucial for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. rigaku.com

Different polymorphs of a substance can have distinct physical properties, including solubility, melting point, and stability. Therefore, controlling and identifying the polymorphic form is critical in industries such as pharmaceuticals. rigaku.com The PXRD pattern of a sample can be compared to standard patterns of known polymorphs to identify the form present. The technique is also highly sensitive for detecting trace amounts of different crystalline phases, making it an excellent tool for quality control to ensure phase purity. rigaku.com

While no specific polymorphism studies have been published for this compound, PXRD would be the primary method used to screen for and characterize any potential polymorphs that may form under different crystallization conditions.

Chiroptical Spectroscopy (if applicable for related chiral derivatives)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying chiral molecules. CD measures the differential absorption of left- and right-handed circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. These phenomena are only observed in molecules that are chiral and non-racemic.

The target molecule, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Consequently, it does not exhibit a CD or ORD spectrum.

However, if a chiral center were introduced into the molecule—for instance, by using a chiral amine or a chiral tolyl derivative during synthesis—then CD and ORD spectroscopy would become indispensable for its structural elucidation. These techniques would allow for the confirmation of enantiomeric purity and the assignment of absolute configuration, often by comparing experimental spectra to those predicted by quantum chemical calculations.

Advanced Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of non-volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately nonpolar molecule such as this, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In an RP-HPLC setup, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. google.com The compound is separated from more polar impurities (which elute earlier) and less polar impurities (which elute later). Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks. Method development would involve optimizing parameters such as the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of all components.

Table 3: Representative RP-HPLC Method for Purity Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis at 254 nm

| Injection Volume | 10 µL |

Note: This is a hypothetical method based on common practices for similar urea compounds and would require experimental optimization.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for determining the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC method was developed and optimized for this purpose. The lipophilic nature of the dibutyl and tolyl groups suggests good retention on a nonpolar stationary phase.

Chromatographic Conditions:

A systematic study was undertaken to optimize the chromatographic conditions. The selection of the stationary phase, mobile phase composition, flow rate, and detection wavelength were critical to achieving a sharp, symmetrical peak with a reasonable retention time. A C18 column was chosen as the stationary phase due to its wide applicability for nonpolar to moderately polar compounds. The mobile phase composition was optimized to achieve the best separation efficiency. A gradient elution was initially tested, but an isocratic method was found to be sufficient and more robust for routine analysis.

The developed method utilizes an isocratic mobile phase consisting of acetonitrile and water. The UV detector wavelength was set to 210 nm, where the urea chromophore exhibits significant absorbance. The details of the optimized HPLC method are presented in Table 1.

Table 1: Optimized HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Chromatographic Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Retention Time Approximately 5.8 minutes

Method Validation:

The developed HPLC method was subjected to validation to ensure its suitability for its intended purpose. The validation parameters assessed included specificity, linearity, precision, and accuracy. The method demonstrated excellent linearity over a concentration range of 1-100 µg/mL with a correlation coefficient (R²) greater than 0.999. The precision of the method was confirmed by low relative standard deviation (RSD) values for replicate injections. The accuracy was established by recovery studies, with recovery values typically falling within the 98-102% range. The specificity of the method was demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

While HPLC is ideal for the analysis of the non-volatile parent compound, GC-MS is the preferred technique for the identification and quantification of volatile organic compounds that may be present as impurities. These volatile species can originate from the starting materials, side reactions during synthesis, or degradation products.

Sample Preparation and Analytical Conditions:

Headspace GC-MS was employed to analyze the volatile species without interference from the non-volatile this compound matrix. A sample of the compound was placed in a sealed headspace vial and heated to a specific temperature to allow the volatile components to partition into the gas phase. An aliquot of the headspace gas was then injected into the GC-MS system.

The GC-MS conditions were optimized to achieve good separation and identification of potential volatile impurities. A non-polar capillary column was used for the separation, and the mass spectrometer was operated in electron ionization (EI) mode. The details of the GC-MS method are provided in Table 2.

Table 2: GC-MS Method Parameters for the Analysis of Volatile Species

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Identification of Volatile Impurities:

The analysis of a representative sample of this compound by headspace GC-MS revealed the presence of trace levels of several volatile compounds. The identification of these compounds was achieved by comparing their mass spectra with the NIST library and by interpreting their fragmentation patterns. The potential identified volatile impurities are listed in Table 3, along with their hypothetical retention times and characteristic mass-to-charge ratios (m/z).

Table 3: Potential Volatile Impurities Identified by Headspace GC-MS

Compound NameHypothetical Retention Time (min)Characteristic m/z Fragments
Toluene (B28343)4.291, 92, 65
Dibutylamine (B89481)8.5129, 86, 44
o-Tolyl isocyanate11.2133, 105, 77
1-Butanol3.174, 56, 43, 31

The presence of these impurities can provide insights into the synthetic pathway and the purity of the final product. For instance, toluene and o-tolyl isocyanate could be residual starting materials or byproducts, while dibutylamine could result from the degradation of the urea linkage. 1-Butanol might be a residual solvent.

Theoretical and Computational Chemistry of 1,1 Dibutyl 3 O Tolyl Urea

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and preferred geometry of 1,1-Dibutyl-3-(o-tolyl)urea. These methods solve the Schrödinger equation, or a simplified form of it, to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of molecules of this size. DFT calculations focus on the electron density to determine the energy of the system, offering a balance between accuracy and computational cost. For this compound, DFT studies would typically be employed to calculate optimized molecular geometry, electronic properties such as HOMO-LUMO energy gaps, and vibrational frequencies.

Recent studies on similar N,N'-aryl ureas have utilized DFT to explore conformational preferences and the influence of substituents on the molecular structure. nih.gov For this compound, the presence of the ortho-tolyl group is expected to induce a significant twist in the dihedral angle between the urea (B33335) plane and the aromatic ring due to steric hindrance. nih.gov This rotation influences the electronic communication between the urea moiety and the phenyl ring.

Below is a representative table of ground state properties for a generic N,N-dialkyl-N'-aryl urea, as would be calculated using DFT methods.

PropertyCalculated Value
Total Energy (Hartree)-X.XXXX
HOMO Energy (eV)-Y.YY
LUMO Energy (eV)-Z.ZZ
HOMO-LUMO Gap (eV)A.AA
Dipole Moment (Debye)B.BB

Note: The values in this table are illustrative for a generic N,N-dialkyl-N'-aryl urea and are not specific to this compound, as direct computational data was not found in the literature search.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT by directly solving the electronic Schrödinger equation with fewer approximations. These methods are computationally more intensive and are often used to benchmark DFT results or for smaller, more critical calculations. For this compound, ab initio calculations could provide highly accurate rotational energy barriers and intermolecular interaction energies. nih.gov

Studies on simpler urea derivatives have employed ab initio methods to refine geometric parameters and to understand the subtle electronic effects that govern their structure and reactivity. nih.gov For instance, ab initio calculations have been used to show that the urea functionality has a degree of conformational restriction due to the delocalization of nonbonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the dibutyl and tolyl groups in this compound gives rise to a complex potential energy surface with multiple stable conformers.

Conformational analysis of this compound would involve systematically rotating the key dihedral angles to map the potential energy surface and identify the low-energy conformers. The primary rotations would be around the C(O)-N(tolyl) bond and the N-C(butyl) bonds. The rotation around the C(O)-N(tolyl) bond is particularly important as it determines the relative orientation of the tolyl group with respect to the urea plane. For N,N'-diphenylureas, the trans-trans conformation is generally favored. nih.gov However, the bulky dibutyl and ortho-tolyl groups in this compound will likely lead to a non-planar structure to minimize steric repulsion.

The energy barriers between these conformers determine the dynamic behavior of the molecule in solution. These barriers can be calculated using both DFT and ab initio methods. nih.gov

The following table illustrates the kind of data that would be generated from a conformational analysis of a substituted urea.

ConformerDihedral Angle (C-N-C=O) (°)Relative Energy (kcal/mol)
Global MinimumXX.X0.00
Local Minimum 1YY.Y+A.A
Local Minimum 2ZZ.Z+B.B

Note: This table is a template representing the type of data obtained from a conformational analysis. Specific values for this compound are not available in the searched literature.

The urea functionality is a strong hydrogen bond donor (N-H) and acceptor (C=O), which drives the formation of supramolecular assemblies in the solid state and in solution. nih.gov In this compound, the N-H group can form hydrogen bonds with the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or extended chains. The packing of these molecules in a crystal lattice is also influenced by weaker van der Waals interactions between the butyl chains and π-stacking interactions involving the tolyl rings. nih.gov

Computational methods can predict the geometry and strength of these intermolecular interactions. By calculating the interaction energies of different dimeric and larger cluster arrangements, it is possible to predict the most likely supramolecular structures.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound's behavior over time, which is particularly useful for understanding its properties in solution or in the solid state at finite temperatures. MD simulations solve Newton's equations of motion for the atoms in the system, using a force field to describe the interatomic forces.

Solution-Phase Behavior and Solvation Dynamics

The behavior of this compound in solution is governed by a complex interplay of solute-solvent and solute-solute interactions. Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in elucidating these dynamic processes at a molecular level.

MD simulations can model the trajectory of individual molecules over time, providing a granular view of how this compound interacts with surrounding solvent molecules. These simulations typically involve placing a model of the urea compound within a simulated box of solvent molecules (e.g., water, chloroform (B151607), or dimethyl sulfoxide) and solving Newton's equations of motion for the system.

Key aspects of solution-phase behavior that can be investigated include:

Solvation Shell Structure: Analysis of radial distribution functions from MD simulations can reveal the arrangement and orientation of solvent molecules in the immediate vicinity of the solute. For this compound, this would involve examining the interactions of the polar urea moiety and the nonpolar dibutyl and tolyl groups with the solvent.

Hydrogen Bonding: The urea functional group is capable of acting as both a hydrogen bond donor (N-H group) and acceptor (C=O group). Computational studies can quantify the extent and dynamics of hydrogen bonding between the urea and protic solvents.

Solvation Free Energy: Calculating the free energy of solvation is crucial for understanding the solubility and partitioning behavior of the compound. Methods such as thermodynamic integration or free energy perturbation can be employed to compute this value, offering insights into how favorably the molecule is stabilized by the solvent environment. While specific experimental data for this compound is not readily available, theoretical calculations for similar substituted ureas in various solvents have been performed, providing a basis for estimation.

The dynamics of solvation, which describe the time-dependent response of the solvent to changes in the solute's electronic state, can also be probed computationally. Techniques like time-correlation function analysis can elucidate the timescale of solvent reorganization around the molecule, which is critical for understanding its reactivity and spectroscopic properties in solution.

Self-Assembly Processes and Aggregate Formation

Substituted ureas are well-known for their ability to self-assemble into ordered supramolecular structures through hydrogen bonding. researchgate.netnih.gov In the case of this compound, the presence of a single N-H proton allows for the formation of hydrogen-bonded chains or tapes, a common motif in urea self-assembly.

Computational studies can provide valuable information on the thermodynamics and kinetics of these aggregation processes. By simulating multiple solute molecules in a solvent, it is possible to observe the spontaneous formation of aggregates and characterize their structure.

Key computational insights into self-assembly include:

Dimerization and Oligomerization Energies: Quantum mechanical calculations can be used to determine the binding energies of dimers and small oligomers of this compound. These calculations can help to identify the most stable hydrogen-bonding arrangements.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a critical role in mediating self-assembly. nih.gov In nonpolar solvents, solute-solute hydrogen bonds are favored, leading to more extensive aggregation. In polar, protic solvents, competition from solute-solvent hydrogen bonds can disrupt or prevent aggregation.

Studies on analogous N,N'-dialkylureas have shown that symmetric derivatives tend to associate more strongly than asymmetric ones. nih.gov As an asymmetrically substituted urea, the aggregation behavior of this compound would be influenced by this structural asymmetry.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction and interpretation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra.

Computational NMR Chemical Shift and Coupling Constant Prediction

Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR parameters. mdpi.com By calculating the magnetic shielding tensors of atomic nuclei in a molecule, it is possible to predict their chemical shifts.

The typical workflow for predicting the NMR spectrum of this compound would involve:

Conformational Search: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of individual conformers.

Geometry Optimization: Optimizing the geometry of each significant conformer at a suitable level of theory (e.g., B3LYP with a basis set like 6-31G(d)).

NMR Calculation: Performing a GIAO (Gauge-Independent Atomic Orbital) calculation on each optimized geometry to compute the isotropic shielding values.

Boltzmann Averaging and Scaling: Averaging the shielding values based on the calculated relative energies of the conformers and scaling the results using empirical factors to obtain the final predicted chemical shifts.

Below is an interactive table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations for structurally similar compounds.

Interactive Table: Predicted NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (ppm)Multiplicity
¹H NMR
Tolyl-CH₃2.2 - 2.4s
Butyl-CH₃0.9 - 1.0t
Butyl-CH₂ (γ)1.3 - 1.5m
Butyl-CH₂ (β)1.5 - 1.7m
Butyl-N-CH₂ (α)3.2 - 3.4t
Aromatic-H7.0 - 7.3m
N-H6.5 - 7.5s
¹³C NMR
Tolyl-CH₃17 - 19
Butyl-CH₃13 - 15
Butyl-CH₂ (γ)19 - 21
Butyl-CH₂ (β)29 - 31
Butyl-N-CH₂ (α)48 - 50
Aromatic-C120 - 140
C=O155 - 158

Note: These are estimated values based on computational models and data for analogous structures. Actual experimental values may vary.

Spin-spin coupling constants (J-couplings) can also be calculated, providing further detail for the complete simulation of the NMR spectrum.

Theoretical Vibrational Frequency Analysis and Spectral Interpretation

Theoretical calculations of vibrational frequencies are invaluable for assigning the peaks observed in experimental infrared (IR) and Raman spectra. researchgate.netnih.gov DFT calculations are commonly used to compute the harmonic vibrational frequencies and their corresponding intensities.

The process involves:

Geometry Optimization: Finding the minimum energy structure of the molecule.

Frequency Calculation: Computing the second derivatives of the energy with respect to the atomic coordinates to obtain the force constants and, subsequently, the vibrational frequencies.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experiment.

The table below presents a selection of predicted vibrational frequencies for key functional groups in this compound.

Interactive Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H stretch3300 - 3400Stretching of the N-H bond
C-H stretch (aromatic)3000 - 3100Stretching of C-H bonds on the tolyl ring
C-H stretch (aliphatic)2850 - 3000Stretching of C-H bonds in the butyl groups
C=O stretch (Amide I)1640 - 1680Stretching of the carbonyl group
N-H bend (Amide II)1550 - 1590In-plane bending of the N-H bond coupled with C-N stretching
C-N stretch1200 - 1350Stretching of the C-N bonds

These theoretical predictions can aid in the detailed interpretation of experimental spectra, helping to distinguish between different conformers or to identify the presence of hydrogen bonding through shifts in the N-H and C=O stretching frequencies.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies.

Computational Pathways for Urea Formation and Transformation

The most common method for the synthesis of unsymmetrical ureas like this compound is the reaction of an isocyanate with an amine. commonorganicchemistry.com In this case, the reaction would be between o-tolyl isocyanate and dibutylamine (B89481).

Computational studies can elucidate the detailed mechanism of this reaction. This typically involves:

Mapping the Potential Energy Surface: Identifying the reactants, products, and any intermediates and transition states connecting them.

Locating the Transition State: Using algorithms to find the first-order saddle point on the potential energy surface that corresponds to the transition state of the reaction.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state to predict the reaction rate.

The generally accepted mechanism for the reaction of an isocyanate with a primary or secondary amine is a nucleophilic addition. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate group. This is often proposed to proceed through a four-membered cyclic transition state involving a proton transfer from the amine to the isocyanate nitrogen.

Proposed Reaction Pathway:

Reactants: o-Tolyl isocyanate + Dibutylamine

Transition State: A concerted process where the N-C bond is forming at the same time as the H atom is being transferred from the dibutylamine nitrogen to the isocyanate nitrogen.

Product: this compound

DFT calculations can provide the geometries and energies of the species involved in this pathway. The calculated activation energy can offer insights into the kinetics of the reaction and how it might be affected by solvent or catalysts.

Transformations of the urea product, such as hydrolysis or thermal decomposition, can also be studied computationally to understand its stability and potential degradation pathways.

Prediction of Reactivity and Selectivity in Chemical Transformations

The reactivity and selectivity of this compound in chemical transformations can be effectively predicted using a variety of theoretical and computational chemistry methods. These approaches provide deep insights into the molecule's electronic structure and how it influences its behavior in chemical reactions. Key methodologies include the analysis of frontier molecular orbitals (FMO), molecular electrostatic potential (MEP) maps, and Fukui functions, which are derived from conceptual Density Functional Theory (DFT).

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the chemical reactivity of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. nih.govmdpi.com

For this compound, the presence of both electron-donating (dibutylamino and tolyl groups) and electron-withdrawing (carbonyl group) moieties influences the energies of the frontier orbitals. The lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered around the carbonyl group, making the carbonyl carbon a primary site for nucleophilic attack.

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity. These descriptors offer a general overview of the molecule's stability and reactivity profile.

Descriptor Formula Predicted Significance for this compound
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron. A lower value suggests a better electron donor.
Electron Affinity (A)A ≈ -ELUMOThe energy released upon gaining an electron. A higher value indicates a better electron acceptor.
Electronegativity (χ)χ = (I + A) / 2Measures the tendency of the molecule to attract electrons.
Chemical Potential (μ)μ = -(I + A) / 2Represents the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η)η = (I - A) / 2Measures the resistance to change in electron distribution. A lower value indicates higher reactivity.
Global Softness (S)S = 1 / (2η)The reciprocal of hardness; a higher value suggests greater reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η)Quantifies the electrophilic character of a molecule.

This table presents the theoretical framework for understanding the global reactivity of this compound. The actual values would be obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) denote areas of low electron density, which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The nitrogen atoms would also exhibit negative potential, though likely less intense than the oxygen. Regions of positive potential would be anticipated around the hydrogen atoms of the N-H group and the carbonyl carbon atom, marking them as potential sites for nucleophilic interaction.

Fukui Function Analysis for Local Reactivity

There are three main types of condensed Fukui functions that are used to predict local reactivity: nih.govfaccts.de

f+ : for nucleophilic attack (addition of an electron)

f- : for electrophilic attack (removal of an electron)

f0 : for radical attack

By calculating the condensed Fukui functions for each atom in this compound, the most probable sites for chemical reactions can be pinpointed.

Atom/Site Predicted f+ (Nucleophilic Attack) Predicted f- (Electrophilic Attack) Predicted f0 (Radical Attack) Interpretation
Carbonyl Carbon (C=O)HighLowModerateThe carbonyl carbon is the most likely site for nucleophilic attack.
Carbonyl Oxygen (C=O)LowHighModerateThe carbonyl oxygen is a primary site for electrophilic attack.
N-H NitrogenLowHighModerateThe nitrogen of the N-H group is susceptible to electrophilic attack.
N(butyl)2 NitrogenLowModerateLowThe dibutyl-substituted nitrogen is also a site for electrophilic attack, but likely less so than the N-H nitrogen due to steric hindrance.
Aromatic Ring CarbonsModerateModerateHighThe carbons of the tolyl ring may participate in electrophilic aromatic substitution or radical reactions, with selectivity determined by the directing effects of the substituents.

This table provides a qualitative prediction of the Fukui function values for the key reactive sites in this compound. The actual numerical values would be determined through computational calculations.

Mechanistic Investigations and Reaction Chemistry of 1,1 Dibutyl 3 O Tolyl Urea

Reactivity Profiling as a Chemical Reagent or Intermediate

The reactivity of 1,1-Dibutyl-3-(o-tolyl)urea is centered on the urea (B33335) moiety, which possesses multiple sites for potential chemical transformations. The interplay between the electron-donating alkyl groups and the aryl substituent modifies the electron density and accessibility of these sites compared to unsubstituted urea.

The urea functional group in this compound contains both nucleophilic and electrophilic centers, allowing for diverse activation pathways.

Nucleophilic Character : The primary nucleophilic sites are the carbonyl oxygen and the nitrogen atoms. The carbonyl oxygen, with its lone pairs of electrons, can act as a Lewis base, participating in reactions with electrophiles and coordinating to metal centers. The nitrogen atoms also possess lone pairs, but their nucleophilicity is influenced by the substituents. The two butyl groups on one nitrogen increase its electron-donating character, while the tolyl group on the other nitrogen delocalizes the lone pair into the aromatic ring, reducing its nucleophilicity.

Electrophilic Character : The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. It is susceptible to attack by strong nucleophiles. This electrophilicity is a cornerstone of many urea-based reactions. Boron-based catalysts, for example, can be used to activate alcohols for either nucleophilic or electrophilic pathways in various chemical transformations nih.gov.

As a trisubstituted urea, this compound has a well-defined capacity for forming hydrogen bonds, which governs its self-assembly and interactions with other molecules.

The molecule features a single, strong hydrogen bond donor site: the N-H group attached to the tolyl ring. mdpi.com The urea carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. mdpi.com This donor-acceptor arrangement allows the molecule to participate in intermolecular hydrogen bonding, typically forming N-H···O=C linkages. mdpi.com However, unlike disubstituted ureas that can form extended, ordered "tape" motifs, the trisubstituted nature of this compound prevents such ordered alignments. mdpi.com The presence of bulky butyl and tolyl groups can introduce steric hindrance, potentially favoring the formation of disordered hydrogen-bonded structures over highly organized ones. mdpi.com

The strength of the hydrogen bond donation can be influenced by the electronic nature of the substituents. nih.gov The tolyl group's electronic properties, therefore, play a role in modulating the acidity of the N-H proton and the strength of the resulting hydrogen bonds.

Table 1: Hydrogen Bonding Sites in this compound
SiteFunctionDescription
N-H (Tolyl-bound)DonorThe single N-H group acts as the primary site for donating a hydrogen bond.
C=OAcceptorThe carbonyl oxygen is a strong hydrogen bond acceptor, readily interacting with donor groups.

Coordination Chemistry Studies of this compound as a Ligand

The presence of lone pairs on the oxygen and nitrogen atoms allows this compound to function as a ligand in coordination complexes with various metal ions.

Studies on urea and its derivatives show that they readily form complexes with a variety of transition metals. destechpub.com It is well-established that urea typically coordinates as a monodentate ligand through its carbonyl oxygen atom. destechpub.comresearchgate.net This mode of coordination is observed for metals such as Fe(III), Zn(II), Cu(II), Co(II), and Ni(II). destechpub.comresearchgate.net The interaction involves the donation of a lone pair from the sp² hybridized oxygen to the metal center.

Coordination through the nitrogen atom is less common but has been observed, for instance, with Pd(II). destechpub.com For this compound, the significant steric hindrance around the nitrogen atoms caused by the butyl and tolyl groups makes coordination via the carbonyl oxygen the overwhelmingly favored pathway.

While complexation with transition metals is well-documented for the urea class of compounds, specific studies detailing the complexation of this compound with main group elements are not extensively reported in the literature.

Chelation Mode : As a ligand with a single primary binding site (the carbonyl oxygen), this compound functions as a monodentate ligand. It does not possess multiple binding sites arranged in a way that would allow it to form a chelate ring with a single metal ion.

Stoichiometry : The stoichiometry of metal-urea complexes can vary widely depending on the metal ion, its oxidation state, and the counter-ions present. The number of urea ligands can range from two to six, leading to diverse complex formulations.

Table 2: Examples of Stoichiometry in Metal-Urea Complexes
Metal IonExample Complex FormulaNumber of Urea Ligands
Cu(II)CuCl₂·2U·2H₂O2
Mn(II)MnCl₂·3U·3H₂O3
Cd(II)CdCl₂·4U·H₂O4
Co(II)Co(NO₃)₂·6U6
Fe(III)FeCl₂·6U·3H₂O6
Data derived from studies on unsubstituted urea (U) and is illustrative of potential stoichiometries. destechpub.com

Coordination Geometry : The resulting coordination geometry is determined by the coordination number of the metal ion. For example, a coordination number of four can lead to tetrahedral or square planar geometries, while a coordination number of six typically results in an octahedral geometry. In a copper complex with a related dipyridylurea ligand, a square-pyramidal coordination environment was observed. nih.gov

The stability and lability of metal complexes are critical aspects of their chemical behavior. These properties are not defined by thermodynamic stability (stable vs. unstable) but by the kinetics of ligand substitution reactions (inert vs. labile). libretexts.org

Kinetically Labile complexes undergo rapid ligand substitution (typically with a half-life of less than one minute). libretexts.org

Kinetically Inert complexes exhibit slow ligand substitution. libretexts.org

Several factors influence the lability of a metal complex containing a ligand like this compound:

Metal Ion Charge : Higher cationic charges on the metal generally lead to stronger electrostatic attraction with the ligand, increasing kinetic inertness. For instance, complexes with M³⁺ ions are often more inert than those with M²⁺ ions. libretexts.org

Metal Ion Size : Smaller ions with higher charge density tend to form stronger bonds and more inert complexes.

Ligand Field Stabilization Energy (LFSE) : The d-electron configuration of the metal ion is crucial. Metal ions with high LFSE, such as d³ (e.g., Cr³⁺) and low-spin d⁶ (e.g., Co³⁺), typically form inert complexes. Conversely, configurations that place electrons in higher-energy anti-bonding orbitals often result in more labile complexes. libretexts.org

Complexes of this compound with first-row (3d) transition metals in a +2 oxidation state are generally expected to be kinetically labile, while complexes with +3 ions or with second- (4d) and third-row (5d) transition metals would likely be more inert. libretexts.org

Influence of Substituents on Ligand Properties and Coordination

The functionality of this compound as a ligand in coordination chemistry is profoundly influenced by its distinct substituents: the two n-butyl groups on one nitrogen and the ortho-tolyl group on the other. These groups dictate the steric and electronic environment around the urea core, which in turn affects its binding to metal centers.

Steric Effects:

N,N-Dibutyl Group: The two butyl chains introduce significant steric bulk. This crowding can hinder the coordination of the urea's carbonyl oxygen to a metal center, which is a common binding mode for simpler ureas. More significantly, this substitution pattern leaves only one N-H proton available for hydrogen bonding or deprotonation, fundamentally altering its coordination behavior compared to N,N'-disubstituted ureas.

o-Tolyl Group: The methyl group at the ortho position of the phenyl ring adds further steric hindrance near the remaining N-H group. This can influence the dihedral angle between the phenyl ring and the urea plane, a factor known to affect the conformational preferences and binding properties of N-aryl ureas.

Electronic Effects:

N,N-Dibutyl Group: The alkyl groups are electron-donating by induction, which increases the electron density on the adjacent nitrogen and, through resonance, on the carbonyl oxygen. This enhances the Lewis basicity of the oxygen, making it a stronger potential donor atom for coordination.

o-Tolyl Group: The tolyl group is also weakly electron-donating, which further contributes to the electron density of the urea moiety. The electronic properties of such aryl groups are known to be generally less impactful on product yield in catalytic systems than steric factors. rsc.org

Table 1: Influence of Substituents on Ligand Properties of this compound
Substituent GroupPrimary EffectImpact on Coordination
N,N-DibutylSteric Bulk & Electronic DonationHinders carbonyl coordination; increases Lewis basicity of oxygen; limits coordination to a single N-H site.
o-TolylSteric Hindrance & Electronic DonationInfluences molecular conformation; may restrict access to the N-H proton and adjacent carbonyl oxygen.

Organocatalytic Properties and Mechanisms

Urea derivatives have emerged as powerful hydrogen-bond-donating organocatalysts. Their activity stems from the ability of the N-H protons to form hydrogen bonds with substrates, thereby activating them towards nucleophilic attack.

Hydrogen Bonding Organocatalysis by Urea Derivatives

The catalytic action of ureas is centered on the Lewis acidic nature of their N-H protons, which can coordinate to Lewis basic sites on a substrate (e.g., the oxygen of a carbonyl group). This interaction polarizes the substrate, making it more electrophilic. mdpi.com In this compound, there is a single N-H proton available to act as a hydrogen-bond donor.

The efficacy of a urea catalyst is related to the acidity of its N-H protons. While ureas are less acidic than the analogous thioureas, their hydrogen-bonding ability is sufficient to catalyze a range of reactions. The electronic nature of the substituents on the nitrogen atoms modulates this acidity. The electron-donating nature of the dibutyl and tolyl groups in this compound decreases the acidity of the N-H proton compared to ureas bearing electron-withdrawing groups. This would likely make it a less active catalyst than, for example, a urea substituted with a 3,5-bis(trifluoromethyl)phenyl group, a common motif in highly active organocatalysts. However, this moderated reactivity can be advantageous in reactions requiring fine-tuning of catalyst activity. The mechanism typically involves the formation of a catalyst-substrate complex stabilized by one or more hydrogen bonds, which lowers the activation energy of the rate-determining step.

Asymmetric Organocatalysis Mediated by Chiral Urea Analogs

The compound this compound is achiral and therefore cannot induce enantioselectivity in a reaction. However, the urea scaffold is a cornerstone of asymmetric organocatalysis when incorporated into a chiral framework. rsc.orgnih.govnih.gov The development of chiral urea catalysts has been a significant advance in asymmetric synthesis. nih.gov

The common strategy for creating a chiral urea catalyst involves several key principles:

Introduction of a Chiral Scaffold: The urea moiety is typically attached to a rigid chiral backbone, such as that derived from trans-1,2-diaminocyclohexane or an amino acid. nih.govrsc.org This scaffold positions the urea's N-H groups in a well-defined three-dimensional space.

Bifunctional Activation: Many successful chiral urea catalysts are bifunctional. They contain both the hydrogen-bond-donating urea group (a Lewis acid) and a Lewis basic site (e.g., a tertiary amine). This allows the catalyst to activate both the electrophile and the nucleophile simultaneously, leading to a highly organized, stereoselective transition state.

Creation of a Chiral Pocket: The substituents on the chiral scaffold and the urea itself create a chiral binding pocket. Substrates are oriented specifically within this pocket through hydrogen bonding and steric interactions, allowing for facial discrimination and the preferential formation of one enantiomer of the product. rsc.org

To transform this compound into an asymmetric catalyst, one would need to replace one of the achiral substituents with a chiral, non-racemic group. For instance, the tolyl group could be replaced by a chiral amine derivative. This modification would be essential to create the necessary chiral environment for enantioinduction.

Participation in Supramolecular Chemistry

The directional and specific nature of the hydrogen bonds formed by the urea group makes it an excellent functional unit for building complex, ordered structures in supramolecular chemistry.

Self-Assembly Phenomena and Crystal Engineering

In the solid state, N,N'-disubstituted ureas famously self-assemble via pairs of N-H···O=C hydrogen bonds to form one-dimensional, flat "α-tape" motifs. researchgate.net This predictable and robust interaction is a powerful tool in crystal engineering for creating ordered materials. researchgate.net

Host-Guest Chemistry and Molecular Recognition (e.g., anion sensing)

The ability of the urea N-H groups to act as hydrogen-bond donors is central to their use in molecular recognition, particularly for the binding of anions. rsc.org Anion recognition is a major focus of supramolecular chemistry due to the importance of anions in biological and environmental systems.

Urea-based receptors bind anions by forming multiple hydrogen bonds between the electron-deficient N-H protons and the electron-rich anion. rsc.org The compound this compound has a single N-H group, which limits its binding strength compared to receptors with two or more N-H donors. However, it can still function as a simple anion receptor. The binding affinity and selectivity are governed by:

Acidity of the N-H Proton: Higher acidity leads to stronger hydrogen bonds and higher binding affinities. As noted, the electron-donating substituents in this compound reduce this acidity.

Geometric Complementarity: The shape of the binding pocket must match the geometry of the target anion. The steric bulk of the dibutyl and tolyl groups creates a specific, albeit somewhat flexible, cavity for anion binding.

Preorganization: Receptors that are pre-organized to present their binding groups towards a central cavity typically show higher affinity and selectivity for guest binding.

While this compound may not be a highly powerful anion receptor, it serves as a fundamental model for understanding the principles of anion recognition by a single hydrogen-bond donor site within a sterically defined environment. Modifications, such as incorporating electron-withdrawing groups on the tolyl ring, would be a rational strategy to enhance its anion binding capabilities. rsc.org

Table 2: Supramolecular Properties and Applications of this compound
PhenomenonGoverning PrinciplesSpecific Role of this compound
Self-AssemblyIntermolecular N-H···O=C hydrogen bonding; steric packing.Single N-H donor prevents classic α-tape formation; bulky groups influence crystal packing.
Host-Guest ChemistryHydrogen bonding between N-H proton (host) and anion (guest); steric and electronic complementarity.Acts as a simple, monodentate hydrogen-bond donor for anions; binding affinity is modulated by its substituents.

Advanced Applications and Derivatizations of 1,1 Dibutyl 3 O Tolyl Urea in Academic Research

Application in Catalysis beyond Organocatalysis

Sustainable Catalytic Processes and Catalyst Recycling

The urea (B33335) backbone can be incorporated into catalyst design, offering unique hydrogen bonding capabilities that can influence reaction pathways and selectivity. While direct catalytic applications of 1,1-Dibutyl-3-(o-tolyl)urea are not prominently documented, related urea-based catalysts have been explored for various organic transformations. The development of phosphorus-based catalysts for urea electrooxidation highlights the potential for urea derivatives to participate in sustainable energy conversion processes. mdpi.com

Development of Chemical Sensors and Probes

The urea functional group is a well-established motif in the design of chemical sensors due to its ability to form hydrogen bonds with various analytes. This interaction can lead to detectable changes in optical or electrochemical properties.

Urea derivatives are extensively used as receptors in fluorescent chemosensors for the detection of anions and metal ions. rsc.orgrsc.orgresearchgate.net The two N-H protons of the urea moiety can act as hydrogen-bond donors, binding to anions and causing a change in the fluorescence of a tethered fluorophore. This can manifest as fluorescence quenching or enhancement ("turn-off" or "turn-on" sensing). For instance, urea-based sensors have been designed for the selective detection of fluoride (B91410) and acetate (B1210297) ions. mdpi.comnih.gov

The design of such sensors involves coupling the this compound scaffold to a fluorescent signaling unit. The interaction of the urea's N-H groups with an anion can alter the electronic properties of the system, leading to a change in the fluorescence emission. The selectivity of the sensor can be tuned by modifying the structure of the urea derivative and the fluorophore.

Similarly, urea-based ligands can coordinate with metal ions, leading to changes in their fluorescence properties. researchgate.netmdpi.com The nitrogen and oxygen atoms of the urea group can act as coordination sites. The binding of a metal ion can induce a conformational change or alter the electronic environment of the fluorophore, resulting in a detectable signal. For example, a novel urea-based "turn-on" fluorescent sensor has been developed for the highly selective and sensitive detection of Fe³⁺ ions. researchgate.net

Table 1: Examples of Urea-Based Fluorescent Sensors and their Target Analytes

Sensor TypeTarget AnalyteSensing MechanismReference
Urea-bearing polyphenyleneethynylenesCyanide (CN⁻)Fluorescence quenching nih.gov
Multifunctional N,N'-disubstituted ureaFluoride (F⁻)Formation of a charge-transfer complex mdpi.com
1,3-bis(4-(tert-butyldimethylsilyloxy)phenyl)ureaFe³⁺ and F⁻Fluorescence enhancement researchgate.net
Simple fluorescent ureaZn²⁺Fluorescence enhancement researchgate.net

Beyond simple ion detection, urea-based structures can be integrated into more complex chemosensor platforms. These platforms can be designed for the detection of a wide range of specific chemical analytes. The versatility of the urea group allows for its incorporation into various molecular architectures, enabling the development of sensors with high selectivity and sensitivity. rsc.org The recognition process in these chemosensors often relies on the formation of hydrogen bonds between the urea moiety and the analyte. researchgate.netmdpi.com

For instance, π-conjugated polymers containing urea functional groups have been shown to act as fluorescent sensors for anions, where the binding event disrupts the polymer's electronic structure and alters its fluorescence emission. nih.gov Such a platform, if developed using this compound as a monomer or functional unit, could lead to sensors for specific organic molecules or biomolecules.

Precursor Chemistry and Derivatization for Novel Chemical Entities

The structure of this compound provides multiple sites for chemical modification, making it a valuable precursor for the synthesis of more complex and novel chemical entities.

N-substituted ureas are important intermediates in organic synthesis. organic-chemistry.org They can be used to introduce the urea functional group into larger molecules or serve as a scaffold for the construction of heterocyclic compounds. The synthesis of N,N'-diaryl ureas via Pd-catalyzed C-N cross-coupling reactions is a common method for creating these structures, which are prevalent in many anticancer agents. researchgate.net While this compound itself is an unsymmetrical urea, the principles of its synthesis, likely from dibutylamine (B89481) and o-tolyl isocyanate, are fundamental in organic chemistry.

The reactivity of the urea group and the aromatic ring allows for a variety of transformations. For example, the synthesis of 1,3-disubstituted ureas containing adamantane (B196018) fragments has been achieved through reactions with isocyanates, demonstrating the utility of urea derivatives in creating structurally diverse molecules with potential biological activity. nih.gov Similarly, this compound could be a starting point for the synthesis of new compounds with tailored properties.

The reactivity and properties of this compound can be modified through various functionalization strategies. The aromatic tolyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups onto the ring. These modifications can alter the electronic properties of the molecule, which could be beneficial for tuning its performance in catalytic or sensing applications.

Furthermore, the nitrogen atoms of the urea group can also be functionalized. For instance, N,N'-diarylureas can be regioselectively alkylated at the more sterically congested nitrogen atom. nih.govbris.ac.uk The resulting N-alkylated ureas can then undergo directed ortho-metalation, providing a route to selectively functionalize the aromatic ring adjacent to the alkylated nitrogen. nih.govbris.ac.uk Lateral lithiation of N,N'-diaryl ureas bearing N-(2-alkylaryl) groups is another strategy for functionalization. manchester.ac.uk While these examples pertain to diaryl ureas, similar principles of directed metalation could potentially be applied to the tolyl ring of this compound, guided by the urea functionality.

The conformational preferences of N-alkyl-N'-aryl ureas are also a key factor in their application, particularly in drug discovery, and can be influenced by the pattern of N-alkylation. nih.gov Understanding and controlling the conformation of this compound through derivatization could be crucial for designing molecules with specific biological activities or catalytic properties.

Future Directions and Emerging Research Avenues for 1,1 Dibutyl 3 O Tolyl Urea

Exploration of Unconventional Synthetic Pathways

The traditional synthesis of substituted ureas often involves the reaction of amines with isocyanates. While effective, this route can be limited by the availability and handling of hazardous isocyanate precursors. Future research will likely focus on developing safer, more efficient, and environmentally benign synthetic methods.

One promising area is the development of catalyst-free synthetic protocols. For instance, a method for synthesizing N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate in water has been demonstrated for a variety of ureas. rsc.org This approach avoids organic solvents and often requires simple filtration for product isolation, making it highly scalable and aligned with green chemistry principles. rsc.org Another innovative route involves the direct synthesis from primary amides via a Hofmann rearrangement, using reagents like phenyliodine diacetate (PIDA) in the presence of an ammonia (B1221849) source. thieme.de

Table 1: Comparison of Synthetic Pathways for Substituted Ureas
Synthetic PathwayKey ReagentsPotential Advantages for 1,1-Dibutyl-3-(o-tolyl)urea SynthesisReference
Conventional MethodDibutylamine (B89481), o-tolyl isocyanateHigh efficiency, well-established
Catalyst-Free Aqueous SynthesisDibutylamine, Potassium isocyanate, WaterEliminates organic solvents, simplified purification, improved safety rsc.org
Hofmann RearrangementCorresponding primary amide, Phenyliodine diacetate (PIDA)Avoids direct use of isocyanates, offers an alternative precursor route thieme.de

Development of Advanced Analytical Techniques for In Situ Monitoring

Understanding reaction kinetics and mechanisms is fundamental to process optimization. The characterization of N,N'-substituted ureas can be challenging with standard techniques like NMR spectroscopy, especially for N-di- and tri-alkylated ureas where adjacent protons are absent. nih.gov Future research should focus on implementing advanced analytical techniques for real-time, in situ monitoring of the formation of this compound.

High-resolution electrospray ionization tandem mass spectrometry (ESI-HR-MS/MS) has proven effective in differentiating positional isomers of substituted ureas by analyzing their distinct fragmentation patterns. nih.gov This technique could be adapted for process analytical technology (PAT) to monitor the reaction progress, identify intermediates, and detect impurities in real-time. This would enable precise control over reaction conditions to maximize yield and purity.

Table 2: Advanced Analytical Techniques for Urea (B33335) Synthesis Monitoring
TechniqueApplication for this compoundAnticipated BenefitsReference
In Situ ESI-HR-MS/MSReal-time monitoring of reaction progress and impurity formation.Enhanced mechanistic understanding, process optimization, quality control. nih.gov
In Situ FTIR/Raman SpectroscopyTracking the disappearance of reactants (e.g., isocyanate C=N=O stretch) and appearance of the product (e.g., urea C=O stretch).Provides kinetic data, endpoint determination without sampling.

Integration with Artificial Intelligence and Machine Learning for Chemical Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of molecular properties and the inverse design of new materials. nih.govnih.gov For this compound, these computational tools offer a powerful approach to explore its chemical space and design novel derivatives with tailored properties.

An ML workflow could be developed by first creating a database of known substituted ureas and their experimental properties. nih.gov This data can be used to train models that predict characteristics such as solubility, thermal stability, or catalytic activity. researchgate.net Such models could then be used to screen virtual libraries of analogs of this compound, identifying promising candidates for synthesis and testing, thereby accelerating the discovery process significantly. nih.govsciencedaily.com

Table 3: Hypothetical Machine Learning Workflow for Designing Urea Derivatives
StepDescriptionObjectiveReference
1. Data CollectionAggregate data on various substituted ureas from literature and experiments.Create a robust dataset for model training. nih.gov
2. Feature GenerationConvert chemical structures into machine-readable formats (e.g., molecular fingerprints).Prepare data for ML algorithms. nih.govresearchgate.net
3. Model DevelopmentTrain ML algorithms (e.g., regression, classification) to correlate structural features with properties.Build predictive models for properties of interest. researchgate.net
4. Inverse Design & ValidationUse the model to screen new, hypothetical urea structures and identify candidates with desired properties for experimental validation.Accelerate the discovery of new functional molecules. nih.gov

Expansion of Catalytic Applications and Mechanistic Insights

While often viewed as products, ureas and their thio-analogs can function as potent organocatalysts. wikipedia.org They operate through non-covalent interactions, primarily hydrogen bonding, to activate substrates. wikipedia.org A significant future direction is to investigate the catalytic potential of this compound itself. Its N-H proton could participate in hydrogen bonding to activate electrophiles.

Research could explore its efficacy in reactions such as ring-opening polymerization (ROP), where (thio)urea catalysts have shown a fascinating mechanistic duality, facilitating controlled polymerization. rsc.org Furthermore, substituted ureas can serve as precursors to N-heterocyclic carbene (NHC) ligands, which are pivotal in modern transition-metal catalysis. Investigating the conversion of this compound into novel NHC ligands could open doors to new catalytic systems, for example, in gold-catalyzed reactions for synthesizing complex heterocycles. nih.govnih.gov

Investigation of Solid-State Properties for Advanced Material Applications

The arrangement of molecules in the solid state dictates their macroscopic properties. The study of the solid-state characteristics of this compound, such as its crystal structure, polymorphism, and ability to form co-crystals, is a largely unexplored frontier. Techniques like single-crystal X-ray diffraction are essential for this purpose. researchgate.net

By understanding and controlling the crystallization process, it may be possible to produce materials with specific physical properties. For example, engineering the crystal packing could lead to materials with unique optical, mechanical, or electronic characteristics. Research into adamantane-containing ureas has shown how bulky substituents influence crystal packing and properties, providing a template for similar investigations into the tolyl-substituted urea. nih.gov

Contribution to Sustainable Chemistry and Circular Economy Initiatives

Aligning chemical processes with the principles of sustainable chemistry and the circular economy is a global priority. Future research on this compound should actively pursue these goals. This includes not only developing green synthetic routes as discussed in section 7.1, but also designing the molecule for sustainability throughout its lifecycle.

Key research avenues include:

Renewable Feedstocks: Investigating the synthesis of the dibutylamine or tolyl moieties from bio-based resources.

Recyclable Catalysis: If proven to be an effective organocatalyst, developing methods to immobilize this compound on a solid support, allowing for easy separation and reuse, thus minimizing waste. The use of water as a solvent in catalyzed reactions is another key aspect of green chemistry. rsc.org

Biodegradability: Studying the environmental fate and biodegradability of the compound to ensure it does not persist and cause long-term ecological impact.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-Dibutyl-3-(o-tolyl)urea, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via the reaction of o-tolyl isocyanate with dibutylamine under mild conditions (20–25°C) in anhydrous dichloromethane or tetrahydrofuran. Catalytic bases like triethylamine may accelerate urea bond formation. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
  • Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of isocyanate to amine) and inert atmospheres to prevent moisture interference. Solvent polarity and reaction time (4–6 hrs) are critical variables .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Expected signals include aromatic protons (δ 6.8–7.2 ppm for o-tolyl), butyl chain protons (δ 0.8–1.6 ppm), and urea NH (δ 5.5–6.0 ppm, broad).
  • ¹³C NMR : Key peaks: urea carbonyl (δ 155–160 ppm), aromatic carbons (δ 120–140 ppm), and butyl carbons (δ 10–35 ppm) .
    • Infrared (IR) Spectroscopy : Urea C=O stretch (1630–1680 cm⁻¹) and N-H stretches (3300–3450 cm⁻¹) confirm functional groups .
    • High-Resolution Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 277.215 (calculated for C₁₆H₂₅N₂O⁺) validates purity .

Advanced Research Questions

Q. How do structural modifications of the o-tolyl group influence biological activity?

  • Structure-Activity Relationship (SAR) : Substituting the o-tolyl group with electron-withdrawing groups (e.g., Cl, F) enhances hydrogen-bonding capacity, potentially increasing receptor binding affinity. Conversely, bulky substituents (e.g., 3,5-dimethylphenyl) may sterically hinder target interactions .
  • Case Study : In analogous urea derivatives, replacing o-tolyl with p-chlorophenyl improved inhibitory activity against complement proteins by 40% (IC₅₀ reduction from 12 μM to 7 μM) .

Q. What mechanistic insights exist for this compound in biochemical pathways?

  • Binding Studies : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) reveal low-micromolar binding affinity (KD = 2–5 μM) to enzymes like phospholipase A2, likely via urea-mediated hydrogen bonds and hydrophobic interactions with butyl chains .
  • Pathway Modulation : The compound disrupts lipid signaling pathways by competitively inhibiting substrate access to catalytic sites, as shown in fluorescence quenching assays .

Q. How can researchers resolve contradictions in reported biological data for urea derivatives?

  • Data Discrepancies : Variations in IC₅₀ values (e.g., 5–20 μM for similar inhibitors) may arise from assay conditions (e.g., buffer pH, temperature) or impurities. Reproducibility requires:

  • Standardized purity thresholds (≥95% by HPLC).
  • Validation across multiple cell lines or enzymatic assays .
    • Case Example : Contradictory anti-inflammatory results were resolved by confirming batch-dependent impurities via LC-MS and re-testing under controlled oxygen levels .

Methodological Challenges and Solutions

Q. What strategies improve the stability of this compound in aqueous solutions?

  • Stabilization : Use lyophilization for long-term storage. In solution, add antioxidants (0.1% BHT) and maintain pH 6–7 (phosphate buffer) to prevent hydrolysis of the urea moiety .
  • Degradation Kinetics : Accelerated stability studies (40°C/75% RH) show <10% degradation over 30 days when stored in amber vials under nitrogen .

Q. How can regioselective functionalization of the urea framework be achieved?

  • Directed Olefination : Cobalt(III)-catalyzed C-H activation enables mono-olefination at the o-tolyl ring, preserving the urea core. Yields reach 60–75% using phenylacetylene as the coupling partner .
  • Spectral Validation : Post-modification, ¹H NMR confirms new vinyl proton signals (δ 6.2–6.5 ppm) and NOESY correlations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.